molecular formula C10H13BrO B1333911 2-(2-Bromoethoxy)-1,4-dimethylbenzene CAS No. 37136-96-2

2-(2-Bromoethoxy)-1,4-dimethylbenzene

Cat. No.: B1333911
CAS No.: 37136-96-2
M. Wt: 229.11 g/mol
InChI Key: JBISLHJJABQJNR-UHFFFAOYSA-N
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Description

Significance of Aryl Ethers in Advanced Synthetic Design

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. google.com This structural motif is not merely a passive linker; it is a cornerstone in the design of a vast array of functional molecules. The ether bond is generally stable under many reaction conditions, making it a reliable component in multi-step syntheses. rsc.org

Role of Halogenated Alkoxy Moieties in Molecular Scaffolding and Reactivity

When a halogen atom is introduced into the alkoxy group of an ether, the chemical reactivity of the molecule is significantly altered. The presence of a halogen, such as bromine, on the alkyl chain transforms the ether into a bifunctional compound. The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. ontosight.ai

This reactivity is the key to the utility of halogenated alkoxy moieties in molecular scaffolding. A bromoalkoxy group attached to an aromatic ring can act as a reactive handle, allowing for the introduction of a wide variety of other functional groups. For example, the bromine atom can be displaced by amines, thiols, azides, or other nucleophiles to build more complex molecular architectures. This makes aryl bromoethyl ethers valuable intermediates for creating libraries of compounds for drug discovery or for synthesizing specific target molecules with desired properties.

Contextualization of 2-(2-Bromoethoxy)-1,4-dimethylbenzene within Bromoalkoxybenzene Derivatives

This compound is a specific example of a bromoalkoxybenzene derivative. Its structure consists of a 1,4-dimethylbenzene (p-xylene) ring connected to a 2-bromoethoxy group via an ether linkage.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H13BrO
CAS Number37136-96-2 jk-sci.com
Boiling Point124-125 °C at 5 Torr

The synthesis of this compound can be readily envisioned through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This would involve the reaction of 2,5-dimethylphenol (B165462) with 1,2-dibromoethane (B42909) in the presence of a base. chemspider.com The phenoxide ion, generated by the deprotonation of the phenol (B47542), would act as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the ether linkage.

The reactivity of this compound is dictated by the bromoethoxy group. The terminal bromine atom is susceptible to nucleophilic attack, allowing for the extension of the side chain. This makes the compound a useful starting material for the synthesis of a variety of other 2,5-dimethylphenyl ether derivatives. For instance, it can be reacted with amines to form amino-ethers, with sodium azide (B81097) to form azido-ethers, or used in couplings to create more elaborate structures. The presence of the two methyl groups on the aromatic ring also influences its properties and reactivity, potentially offering steric hindrance or electronic effects in subsequent reactions.

Properties

IUPAC Name

2-(2-bromoethoxy)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBISLHJJABQJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394919
Record name 2-(2-bromoethoxy)-1,4-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37136-96-2
Record name 2-(2-Bromoethoxy)-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37136-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromoethoxy)-1,4-dimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 2 2 Bromoethoxy 1,4 Dimethylbenzene

Nucleophilic Substitution Reactions at the Terminal Bromine Center

The terminal bromine atom, attached to a saturated sp³-hybridized carbon, is a primary site for nucleophilic substitution reactions. The nature of this carbon-bromine bond dictates the mechanistic pathways available for its transformation.

The carbon-bromine (C-Br) bond in the bromoethoxy group is a typical alkyl halide bond. Saturated hydrocarbons and their halogenated derivatives are generally stable due to the presence of single bonds. vaia.com The reactivity of the C-Br bond towards nucleophiles is governed by two main mechanisms: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1).

For the primary alkyl bromide present in 2-(2-bromoethoxy)-1,4-dimethylbenzene, the SN2 mechanism is strongly favored. In this concerted process, a nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. This pathway is preferred because the formation of a primary carbocation, which would be required for an SN1 mechanism, is energetically unfavorable. youtube.com

The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 pathway; however, for a primary bromide like this, the carbon is relatively unhindered, facilitating the approach of various nucleophiles.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics for the Bromoethoxy Moiety

Feature SN1 Mechanism SN2 Mechanism Predominant for this compound
Kinetics Unimolecular (Rate = k[Substrate]) Bimolecular (Rate = k[Substrate][Nucleophile]) SN2
Intermediate Carbocation None (Transition State) SN2
Substrate Favored by 3° > 2° > 1° Favored by 1° > 2° > 3° SN2
Nucleophile Weak nucleophiles are effective Requires strong nucleophiles SN2
Stereochemistry Racemization Inversion of configuration SN2

The presence of the aryl ether oxygen atom in proximity to the bromoethyl chain allows for the possibility of intramolecular cyclization. In the presence of a base, the phenolic oxygen of a related precursor could act as an internal nucleophile, attacking the bromine-bearing carbon. While the ether oxygen in the target molecule is not nucleophilic itself, related structures demonstrate this principle. For instance, intramolecular reactions can lead to the formation of cyclic ethers. Such cyclizations often proceed via an SN2 pathway, where the geometry of the molecule facilitates the backside attack required for the displacement of the bromide ion. The formation of five- or six-membered rings is generally favored thermodynamically and kinetically. The reaction of arylpropargyl amides, for example, can lead to benz[f]isoindoline derivatives through a sequence involving an intramolecular Diels-Alder reaction. rsc.org Similarly, m-homoprenylphenols can undergo intramolecular cyclization to form bicyclic skeletons. rsc.org

Transformations Involving the Aryl Ether Linkage

The aryl ether bond (Ar-O-R) is generally stable but can be cleaved or participate in metal-catalyzed cross-coupling reactions under specific conditions.

Cleavage of the aryl ether C-O bond is a synthetically important transformation, typically requiring harsh conditions. numberanalytics.comsioc-journal.cn Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃), are commonly employed. researchgate.netorganic-chemistry.org The mechanism for acidic cleavage involves the initial protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by the conjugate base of the acid (e.g., Br⁻). youtube.comnumberanalytics.com

General Mechanism of Acidic Ether Cleavage:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) attacks one of the adjacent carbon atoms. For an aryl alkyl ether, the attack occurs at the less hindered alkyl carbon via an SN2 mechanism, cleaving the C-O bond and producing a phenol (B47542) and an alkyl halide. youtube.com

Rearrangement reactions, such as the Claisen rearrangement, are also characteristic of certain aryl ethers, specifically aryl allyl ethers, but are not directly applicable to the bromoethoxy derivative. numberanalytics.com

In recent decades, transition-metal catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often using aryl ethers as substrates.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for C-O cross-coupling reactions to synthesize aryl ethers from aryl halides and alcohols. nih.govacs.orgmagtech.com.cn Conversely, these catalysts can also be used to activate the C-O bond of aryl ethers for other transformations, although this is more challenging than with aryl halides. The use of specialized ligands, such as di-tert-butyl biarylphosphines, can facilitate these reactions under milder conditions. magtech.com.cn

Nickel-Catalyzed Reactions: Nickel catalysts have proven particularly effective for the amination of aryl ethers, providing a valuable alternative to the well-established Buchwald-Hartwig amination of aryl halides. acs.orgethz.ch In these reactions, the C-O bond is cleaved and a C-N bond is formed. The catalytic cycle is generally believed to involve a Ni(0)/Ni(II) pathway. ethz.ch The reaction of aryl ethers with amines in the presence of a nickel catalyst and a suitable ligand can produce a wide range of aniline (B41778) derivatives. acs.orgthieme-connect.comresearchgate.net This strategy is advantageous as it utilizes readily available aryl ethers and avoids the use of aryl halides. sioc-journal.cnscholaris.ca

Table 2: Overview of Metal-Catalyzed Reactions for Aryl Ether Transformation

Catalyst System Reaction Type Substrates Key Features
Palladium/Ligand C-O Cross-Coupling Aryl bromides, Alcohols Forms aryl ethers; excellent functional group tolerance. nih.govacs.org
Nickel/Ligand C-N Amination Aryl ethers, Amines Cleaves C-O bond to form C-N bond; broad substrate scope. acs.org
Nickel/Ligand C-C Cross-Coupling α-Aryl ethers, Grignard reagents Cleaves C(sp³)–O bond for C-C bond formation. thieme-connect.com

Electrophilic Aromatic Substitution on the Dimethylbenzene Moiety

The 1,4-dimethylbenzene (p-xylene) ring is activated towards electrophilic aromatic substitution (EAS) by the presence of two electron-donating methyl groups and the alkoxy group. libretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. numberanalytics.com

In this compound, the two methyl groups at positions 1 and 4 activate the ring. The bromoethoxy group at position 2 is also an ortho, para-director. The combined directing effects of these groups determine the regioselectivity of substitution. The positions ortho to the methyl groups are 2, 3, 5, and 6. The positions ortho and para to the bromoethoxy group are 1 (occupied), 3, and 6.

Considering the structure, the available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the methyl group at position 4 and ortho to the bromoethoxy group at position 2. This position is sterically hindered.

Position 5: Ortho to the methyl group at position 4 and meta to the bromoethoxy group.

Position 6: Ortho to the methyl group at position 1 and para to the bromoethoxy group.

The directing effects of activating groups generally lead to substitution at the available ortho and para positions. libretexts.orglibretexts.org Therefore, electrophilic attack is most likely to occur at positions 3 and 6, which are activated by both the alkyl and alkoxy substituents. Steric hindrance from the adjacent groups may influence the product distribution, potentially favoring substitution at the less crowded position. colorado.edu The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a benzenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orguomustansiriyah.edu.iqmsu.edu

Influence of Alkoxy and Alkyl Substituents on Aromatic Reactivity

The presence of both alkyl (methyl) and alkoxy (2-bromoethoxy) substituents significantly activates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene (B151609). Both types of groups are electron-donating, thereby increasing the nucleophilicity of the benzene ring.

Alkyl groups, such as the two methyl groups in this compound, are known to be activating and ortho, para-directing. This is due to a combination of inductive effects, where the alkyl groups donate electron density to the ring through the sigma bond, and hyperconjugation.

Alkoxy groups, like the 2-bromoethoxy substituent, are even stronger activating groups. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which significantly increases the electron density at the ortho and para positions. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is generally dominant in directing the regioselectivity of electrophilic aromatic substitution. In a comparative study of alkyl- and alkoxybenzenes, it was noted that alkoxybenzenes are substantially more reactive toward brominating agents than alkylbenzenes. nsf.gov

The combined effect of one alkoxy and two alkyl groups makes the aromatic ring of this compound highly susceptible to electrophilic attack. The activating strength of these substituents generally follows the order: alkoxy > alkyl > hydrogen.

Table 1: Influence of Substituents on Aromatic Reactivity

Substituent Type Electronic Effect Influence on Reactivity Directing Effect
Alkyl (e.g., -CH₃) Electron-donating (Inductive effect & Hyperconjugation) Activating ortho, para
Alkoxy (e.g., -OCH₂CH₂Br) Electron-donating (Resonance) & Electron-withdrawing (Inductive) Strongly Activating ortho, para

Positional Selectivity Control in Aromatic Functionalization

The regiochemical outcome of aromatic functionalization on this compound is determined by the interplay of the directing effects of the three substituents. All three substituents—the 1,4-dimethyl groups and the 2-(2-bromoethoxy) group—are ortho, para-directors. This leads to a synergistic effect, strongly activating specific positions on the aromatic ring.

The available positions for substitution on the benzene ring are at carbons 3, 5, and 6. Based on the directing effects of the existing substituents:

The 2-(2-bromoethoxy) group at position 2 directs incoming electrophiles to positions 3 (ortho) and 6 (ortho). The para position is occupied by a methyl group.

The methyl group at position 1 directs to positions 2 (ortho), 6 (ortho), and 4 (para). Positions 2 and 4 are already substituted.

The methyl group at position 4 directs to positions 3 (ortho), 5 (ortho), and 1 (para). Position 1 is already substituted.

Considering these directing effects, positions 3 and 6 are doubly activated by an alkoxy and an alkyl group, while position 5 is activated by a single alkyl group. Therefore, electrophilic substitution is most likely to occur at positions 3 and 6. The steric hindrance from the adjacent 2-(2-bromoethoxy) group and the methyl groups will also play a role in determining the final product distribution.

Recent advancements in synthetic chemistry have also explored methods for achieving meta-selective C-H functionalization, which traditionally has been challenging as it often goes against the natural electronic directing effects of the substituents. wikipedia.org Such strategies, however, typically require specific directing groups and catalysts to override the inherent reactivity of the substrate. wikipedia.org

Table 2: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound

Position on Ring Activating Substituents Predicted Reactivity
3 -OCH₂CH₂Br (ortho), -CH₃ at C4 (ortho) High
5 -CH₃ at C4 (ortho) Moderate
6 -OCH₂CH₂Br (ortho), -CH₃ at C1 (ortho) High

Spectroscopic and Structural Elucidation Methodologies for Aryl Bromoethyl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to piece together the complete atomic framework of the molecule.

The ¹H NMR spectrum of 2-(2-Bromoethoxy)-1,4-dimethylbenzene is predicted to show distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each environment. The aromatic region would display signals for the three non-equivalent protons on the 1,2,4-trisubstituted benzene (B151609) ring. The aliphatic region would contain signals for the two methyl groups and the two methylene (B1212753) (-CH₂) groups of the bromoethoxy chain. Due to the electronegativity of the adjacent oxygen and bromine atoms, the methylene protons are expected to be shifted downfield. The multiplicity, or splitting pattern, of the signals for the adjacent methylene groups would appear as triplets, following the n+1 rule.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon atoms in the molecule (six aromatic and four aliphatic). The chemical shifts of the carbons are influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Aromatic CHAr-H~6.8-7.2Multiplet~115-135
Aromatic C (substituted)Ar-C--~130-155
MethylAr-CH₃~2.2-2.4Singlet~15-21
Methylene-O-CH₂-~4.3Triplet~68-70
Methylene-CH₂-Br~3.6Triplet~30-33

Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity between atoms, resolving signal overlap, and confirming structural assignments. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the signals of the two adjacent methylene groups (-O-CH₂-CH₂-Br), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). columbia.edu HMBC is crucial for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the -O-CH₂- group and the aromatic carbon atom at the C2 position, confirming the location of the ether linkage. It would also show correlations between the methyl protons and the adjacent aromatic carbons. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. scitepress.org These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. kurouskilab.com

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. libretexts.org These include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org A strong, characteristic absorption due to the asymmetric C(aryl)-O-C stretching of the alkyl aryl ether functional group would be expected around 1275-1200 cm⁻¹. udel.edu The C-Br stretching vibration typically appears in the fingerprint region, between 600 and 500 cm⁻¹. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ range. libretexts.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H StretchAromatic3100-3000Medium-Weak
C-H StretchAliphatic (CH₃, CH₂)2980-2850Medium-Strong
C=C StretchAromatic Ring1600-1450Medium
C-O-C Asymmetric StretchAryl-Alkyl Ether1275-1200Strong
C-O-C Symmetric StretchAryl-Alkyl Ether1075-1020Medium
C-H Out-of-Plane BendAromatic (Trisubstituted)900-800Strong
C-Br StretchBromoalkane600-500Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. docbrown.info For this compound, electron ionization (EI) mass spectrometry would provide the molecular weight and valuable structural information based on the molecule's fragmentation pattern.

The molecular ion (M⁺) peak is a critical piece of information. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, M⁺ at m/z 228 and M+2 at m/z 230. openstax.org The presence of this characteristic isotopic pattern is strong evidence for a molecule containing one bromine atom. openstax.org

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Common fragmentation pathways for ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage of the C-O bond. miamioh.edu For this compound, key fragmentation events would include:

Loss of a bromoethyl radical (•CH₂CH₂Br) or bromine radical (•Br) .

Alpha-cleavage leading to the formation of a resonance-stabilized oxonium ion.

Cleavage of the ether bond to generate a dimethylphenoxide radical and a bromoethyl cation, or a dimethylphenol cation radical (m/z 121) and a neutral bromoethene molecule.

Loss of a methyl group from the aromatic ring, often leading to a stable tropylium (B1234903) or related cation structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/zPossible Fragment Ion StructureNotes
228/230[C₁₀H₁₃BrO]⁺Molecular ion peak (M⁺, M+2), showing 1:1 bromine isotope pattern.
121[C₈H₉O]⁺Loss of •CH₂CH₂Br via C-O bond cleavage.
107/109[C₂H₄Br]⁺Bromoethyl cation.
105[C₈H₉]⁺Loss of •OCH₂CH₂Br, or loss of CH₃ from [C₈H₉O]⁺. Often a stable tropylium-type ion. docbrown.info

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While the previously mentioned techniques elucidate the structure of molecules in a fluid phase (solution or gas), X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules in a single crystal. Should this compound be crystallizable, this technique would yield a definitive solid-state structure.

The analysis of diffraction data from a single crystal allows for the determination of:

Unit cell parameters : The dimensions and angles of the basic repeating unit of the crystal.

Atomic coordinates : The precise (x, y, z) position of each non-hydrogen atom in the unit cell, from which exact bond lengths, bond angles, and torsion angles can be calculated. This would confirm the connectivity and reveal the preferred conformation of the bromoethoxy side chain relative to the plane of the benzene ring.

Intermolecular interactions : The packing of molecules within the crystal lattice is governed by non-covalent interactions. X-ray crystallography can identify and quantify these interactions, such as van der Waals forces, C-H···π interactions, and potential weak halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the material.

While no published crystal structure for this compound is currently available, the methodology remains the gold standard for unambiguous structural determination in the solid phase. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Bromoethoxy 1,4 Dimethylbenzene

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govmdpi.com It is widely used to determine the minimum energy geometry (the most stable three-dimensional arrangement of atoms) and to characterize the electronic structure of molecules like 2-(2-bromoethoxy)-1,4-dimethylbenzene. scispace.comresearchgate.net By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron density distribution, from which numerous molecular properties can be derived. arxiv.org

The flexibility of the ethoxy side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement (global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the molecule around its flexible single bonds, such as the C(aromatic)–O, O–C(ethyl), and C–C(ethyl) bonds.

A Potential Energy Surface (PES) is a map of the molecule's energy as a function of its geometry. scispace.comdesy.de By calculating the energy at each rotational step, a one- or two-dimensional PES can be constructed. The valleys on this surface correspond to stable or metastable conformers (local minima), while the peaks represent the energy barriers (transition states) that separate them. mdpi.com For this compound, the PES would reveal the energetic cost of rotation and the preferred orientation of the bromoethyl group relative to the dimethylbenzene ring, which is governed by a balance of steric hindrance and electronic interactions.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,4-dimethylbenzene ring and the oxygen atom of the ethoxy group, which possess high electron density.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is likely distributed over the aromatic ring and the antibonding σ* orbital of the C-Br bond, indicating a potential site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

A theoretical DFT calculation would provide the precise energies of these orbitals and the magnitude of the energy gap, offering quantitative insights into the molecule's electronic behavior. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties The following data are representative values for a molecule of this type and would require specific DFT calculations for confirmation.

ParameterEnergy (eV)Description
EHOMO-8.95Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO-0.75Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE)8.20Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects, known as hyperconjugative interactions. sci-hub.se This is achieved through a second-order perturbation analysis, which calculates the stabilization energy (E(2)) associated with electron donation from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

For this compound, significant hyperconjugative interactions would include:

Donation from the lone pairs of the oxygen atom (nO) to the antibonding orbitals of adjacent C-C and C-H bonds (σC-C/σC-H). researchgate.net

Interaction between the oxygen lone pairs (nO) and the antibonding π* orbitals of the aromatic ring, contributing to charge delocalization.

Intramolecular interactions involving the bromine atom, such as donation from an oxygen lone pair to the C-Br antibonding orbital (nO → σ*C-Br), which could influence the reactivity of the C-Br bond. ekb.eg

Table 2: Illustrative NBO Second-Order Perturbation Analysis The following data are representative examples of hyperconjugative interactions and their stabilization energies.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
n(O)σ(Caromatic-Cmethyl)1.5Lone Pair → Antibond
n(O)π(Caromatic-Caromatic)5.2Lone Pair → Aromatic Ring Delocalization
π(Caromatic-Caromatic)π(Caromatic-Caromatic)18.0Intra-ring π-delocalization
n(O)σ(C-Br)0.8Lone Pair → C-Br Antibond

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density (ρ). wikipedia.orgresearchgate.net AIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density. wiley-vch.de A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond. ias.ac.in

The properties at this BCP, such as the electron density itself (ρ(r)) and the sign of its Laplacian (∇²ρ(r)), are used to characterize the nature of the interaction:

Shared Interactions (Covalent Bonds): Characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-Shell Interactions (Ionic bonds, van der Waals forces): Characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the bonding region. wiley-vch.de

An AIM analysis of this compound would quantify the covalent character of the C-C, C-H, C-O, and C-Br bonds and could reveal weaker non-covalent interactions that contribute to the molecule's preferred conformation.

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It is an invaluable tool for predicting and understanding intermolecular interactions, as it visualizes the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net

On an MEP map, different colors represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this molecule, these would be concentrated around the oxygen atom's lone pairs and the π-electron cloud of the dimethylbenzene ring. core.ac.uk

Blue: Regions of positive potential, indicating electron-poor areas that are attractive to nucleophiles. These are typically found around hydrogen atoms. A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the axis of the C-Br bond, making it a site for halogen bonding.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other reagents.

Reaction Mechanism Modeling and Transition State Characterization through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. rsc.orgnih.gov By modeling the potential energy surface connecting reactants to products, researchers can identify intermediates and, most importantly, locate the transition state (TS)—the highest energy point along the reaction pathway. ucsb.edufrontiersin.org The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to model would be a nucleophilic substitution at the carbon atom bonded to the bromine. Computational modeling of this process would involve:

Geometry Optimization: Calculating the optimized structures of the reactant, the nucleophile, and the expected product.

Transition State Search: Employing algorithms to locate the saddle point on the PES corresponding to the transition state structure.

Frequency Calculation: Confirming the nature of the stationary points. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Reaction Pathway Following: Tracing the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products to verify that the located TS correctly connects them.

Such a study would provide a detailed, step-by-step understanding of the reaction's progress and the energetic barriers involved, offering predictive power in synthetic chemistry. rsc.org

Application of Advanced Theoretical Methods for Predicting Reactivity and Stability of this compound

Advanced theoretical and computational chemistry methods provide a powerful lens for understanding the intrinsic properties of molecules like this compound, offering insights into their reactivity and stability without the need for empirical observation. These in silico approaches are grounded in quantum mechanics and are instrumental in predicting a molecule's behavior at the atomic and electronic levels.

The primary theoretical framework employed for such investigations is Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. By using functionals that approximate the exchange-correlation energy, DFT can provide a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.

For a molecule such as this compound, DFT calculations can be utilized to determine a range of properties that are crucial for predicting its reactivity and stability. These include the optimization of the molecular geometry to find the most stable conformation, the calculation of the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the generation of an electrostatic potential map.

The energies of the HOMO and LUMO are particularly important reactivity descriptors. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the electrostatic potential map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

To illustrate the type of data that can be generated from such theoretical investigations, the following table presents hypothetical results from a DFT calculation on this compound.

Calculated PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to participate in a reaction.
LUMO Energy-0.8 eVRepresents the energy of the lowest energy orbital that can accept electrons.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electron Affinity0.9 eVThe energy released when an electron is added to the molecule.
Ionization Potential7.2 eVThe energy required to remove an electron from the molecule.

In addition to these global reactivity descriptors, advanced theoretical methods can also be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential pathways. This allows for the prediction of the most likely reaction products and provides a deeper understanding of the factors that control the reaction's outcome.

The application of these computational tools is a cornerstone of modern chemical research, offering a predictive power that can guide experimental work and accelerate the discovery and development of new chemical entities and materials. While specific experimental data for this compound may not be readily available in the literature, the principles outlined here demonstrate how its reactivity and stability can be thoroughly investigated using advanced theoretical methods.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Construction of Macrocyclic and Supramolecular Architectures

The tailored structure of 2-(2-Bromoethoxy)-1,4-dimethylbenzene makes it a strategic component for the synthesis of macrocycles and other supramolecular systems. The 2,5-dimethylphenyl group provides steric bulk and specific electronic properties, while the flexible two-carbon ethoxy linker, installed via its bromo-functionalized precursor, allows for the necessary conformational freedom during the assembly of large ring systems.

Synthesis of Functionalized Pillar[n]arene Derivatives and Related Macrocycles

Pillar[n]arenes are a class of macrocycles typically synthesized from 1,4-dialkoxybenzene units. While not a traditional hydroquinone-based monomer, this compound can be envisioned as a specialized building block for creating functionalized or asymmetric pillar[n]arenes and related macrocycles. In such a synthetic strategy, the 2,5-dimethylphenol (B165462) moiety would first be etherified with 1,2-dibromoethane (B42909) to yield the target compound. This intermediate can then be incorporated into a larger structure.

For instance, it could be attached to a central core molecule before a final ring-closing reaction, or it could be used to functionalize a pre-formed macrocycle. The bromoethoxy group allows for covalent attachment to other monomers or scaffolds, introducing the 2,5-dimethylphenoxy unit into the final architecture. This approach enables the synthesis of pillar-like structures with unique cavity properties and functionalities dictated by the specific positioning of the dimethylphenyl groups, which differ from the standard para-bridged hydroquinone (B1673460) units.

Strategies for Azamacrocycle Synthesis from Bromoethoxy Precursors

The synthesis of azamacrocycles frequently relies on the reaction between amine nucleophiles and alkyl halide electrophiles. The bromoethoxy group of this compound is an excellent electrophilic partner for such cyclization reactions. A common strategy involves the high-dilution reaction of a diamine or polyamine with two equivalents of a bis-electrophile.

In this context, this compound can be used to append the 2,5-dimethylphenoxyethyl group onto a nitrogen atom within the macrocycle. The general reaction involves the nucleophilic substitution of the bromide by a primary or secondary amine, forming a stable carbon-nitrogen bond. This method is highly effective for producing N-functionalized cryptands and other polycyclic polyamines where the lipophilic 2,5-dimethylphenyl group can influence the solubility and complexation properties of the final macrocycle.

Table 1: General Reaction Parameters for Azamacrocycle Synthesis
Reactant AReactant BReaction TypeTypical SolventBase
This compoundPrimary/Secondary DiamineNucleophilic Substitution / CyclizationAcetonitrile, DMFK₂CO₃, Cs₂CO₃

Design and Assembly of Rotaxane and Catenane Structures

Mechanically interlocked molecules like rotaxanes and catenanes require sophisticated synthetic strategies. This compound can be employed in the "capping" or "clipping" steps of their assembly.

For rotaxanes, which consist of a linear "thread" passing through a macrocyclic "ring," the bulky 2,5-dimethylphenyl group can serve as a "stopper." In a typical synthesis, a linear molecule with a nucleophilic terminus (e.g., an alcohol or amine) is threaded through a macrocycle. This nucleophile then reacts with this compound. The subsequent attachment of the large 2,5-dimethylphenoxyethyl group prevents the thread from slipping out of the ring, thus forming a stable nih.govrotaxane.

For catenanes, which are composed of interlocked rings, the compound can be used in the final ring-closing step. A linear precursor molecule, already threaded through a pre-formed macrocycle, can be designed with two nucleophilic ends. Reaction with a suitable dielectrophile derived from or incorporating the this compound unit would "clip" the ends together, forming the second ring and resulting in a nih.govcatenane.

Role in Diverse Heterocyclic Compound Synthesis

The reactivity of the bromoethoxy functional group makes this compound a valuable reagent for the synthesis and functionalization of a wide array of heterocyclic compounds. The primary role of this intermediate is to introduce the 2,5-dimethylphenoxyethyl moiety onto a heterocyclic core via alkylation.

This process involves the reaction of the bromo-functionalized compound with a nucleophilic atom (typically nitrogen, oxygen, or sulfur) within a heterocyclic ring system. For example, it can be used for the N-alkylation of imidazoles, pyrazoles, or triazoles, or the O-alkylation of hydroxyl-substituted heterocycles like hydroxypyridines. The resulting products are advanced intermediates that can be used in medicinal chemistry or materials science, where the attached side chain can modify the compound's steric profile, lipophilicity, and biological activity.

Precursor for Advanced Organic Materials and Functional Polymers

The structure of this compound is well-suited for its use as a monomer or branching unit in the synthesis of functional polymers and other advanced organic materials.

Synthesis of Poly(aryl ether) Dendrimers

Poly(aryl ether) dendrimers are highly branched, tree-like macromolecules with well-defined structures. Their synthesis often follows a divergent or convergent approach involving repetitive etherification reactions. This compound can be utilized in a divergent synthesis strategy.

Starting from a multifunctional core molecule, such as phloroglucinol, the core's hydroxyl groups can react with this compound in a Williamson ether synthesis. This reaction attaches the first generation of branches to the core. To proceed to the next generation, the terminal bromo groups must be converted into a new functional group, typically a hydroxyl group, which can then react with more of the bromoethoxy compound. This iterative process allows for the controlled, layer-by-layer growth of the dendrimer, with the 2,5-dimethylphenyl units forming the periphery of the macromolecule.

Table 2: Key Properties of this compound for Synthesis
PropertyDescriptionRelevance in Synthesis
Molecular FormulaC₁₀H₁₃BrOProvides a specific mass for characterization and reaction stoichiometry.
Reactive GroupBromoethoxy (-OCH₂CH₂Br)Acts as an electrophile for alkylation of N, O, and S nucleophiles.
Aromatic Core2,5-DimethylphenylConfers steric bulk, lipophilicity, and specific electronic properties to the target molecule.

Integration into Conjugated Polymer Architectures

The strategic incorporation of specific side chains onto a conjugated polymer backbone is a critical design element that dictates the material's ultimate physical and electronic properties. The compound this compound serves as a valuable synthetic intermediate for introducing the 2-(2,5-dimethylphenoxy)ethoxy moiety as a side chain. This functional group can significantly influence the solubility, processability, and solid-state morphology of the resulting conjugated polymer, thereby tuning its performance in various electronic applications.

The synthetic utility of this compound lies in its ability to be readily attached to a polymerizable core, such as a thiophene (B33073) ring, prior to the polymerization step. This approach, known as the monomer functionalization strategy, is often preferred over post-polymerization modification as it can offer better control over the final polymer structure and prevent side reactions. cmu.edu

A plausible and commonly employed synthetic route to a functionalized monomer would involve the reaction of this compound with a suitable hydroxylated aromatic precursor, for instance, 3-hydroxythiophene, via a Williamson ether synthesis. This reaction would yield a thiophene monomer bearing the 2-(2,5-dimethylphenoxy)ethoxy side chain. Subsequent polymerization of this monomer can be achieved through various established methods for conjugated polymer synthesis.

One of the most common methods for polymerizing 3-substituted thiophenes is oxidative polymerization using an oxidizing agent like iron(III) chloride (FeCl₃). cmu.edunih.gov This method is straightforward and can produce high molecular weight polymers. The reaction proceeds via the generation of radical cations from the thiophene monomer, which then couple to form the polymer chain. researchgate.net

Alternatively, more controlled polymerization techniques such as Grignard Metathesis (GRIM) polymerization can be employed. cmu.edu This method involves the formation of a Grignard reagent from the brominated monomer, followed by a nickel-catalyzed cross-coupling reaction. GRIM polymerization is known to produce highly regioregular polymers, which can lead to improved electronic properties due to more ordered chain packing in the solid state. cmu.edu

The introduction of the 2-(2,5-dimethylphenoxy)ethoxy side chain is anticipated to have a notable impact on the properties of the resulting conjugated polymer. The ether linkages within the side chain can enhance solubility in common organic solvents, which is crucial for solution-based processing techniques like spin-coating or printing of thin films for electronic devices. nih.gov Furthermore, the somewhat bulky and flexible nature of this side chain can influence the intermolecular π-π stacking of the polymer backbones in the solid state. This can affect the charge carrier mobility of the material. rsc.org

To illustrate the potential impact of such a side chain, we can consider a hypothetical poly(3-(2-(2,5-dimethylphenoxy)ethoxy)thiophene) and compare its expected properties to the well-studied poly(3-hexylthiophene) (P3HT).

PropertyPoly(3-hexylthiophene) (P3HT)Hypothetical Poly(3-(2-(2,5-dimethylphenoxy)ethoxy)thiophene)Rationale for Expected Properties
SolubilityGood in chlorinated solventsExcellent in a wider range of organic solventsThe ether linkages in the side chain increase polarity and flexibility, enhancing solubility. nih.gov
Regioregularity (via GRIM)>95% Head-to-TailPotentially similar, but may be affected by the bulkier side groupGRIM polymerization is effective for various 3-substituted thiophenes, though very bulky groups can sometimes lower regioregularity. cmu.edu
Optical Band Gap (in solution)~2.2 eV~2.1 - 2.3 eVThe electronic nature of the side chain is not expected to drastically alter the backbone's electronic structure. pkusz.edu.cn
Solid-State PackingLamellar π-stackingPotentially more disordered π-stackingThe bulkier and more flexible side chain may disrupt the close packing of the polymer backbones. rsc.org
Charge Carrier Mobility10-3 - 10-1 cm2V-1s-1Likely lower than highly crystalline P3HTDisruption in π-stacking generally leads to lower charge carrier mobility. rsc.org

The research findings on analogous polythiophenes with ether-containing side chains support these predictions. For instance, studies on polythiophenes with oligo(ethylene glycol) side chains have demonstrated that while solubility is significantly improved, the increased size and flexibility of the side chains can lead to less ordered solid-state structures and consequently, in some cases, lower charge carrier mobilities compared to their alkyl-substituted counterparts. nih.govrsc.org However, the introduction of polar side chains can also offer benefits such as improved compatibility with polar substrates or additives in device fabrication. rsc.org

Future Directions and Emerging Research Avenues for 2 2 Bromoethoxy 1,4 Dimethylbenzene Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

The classical approach to synthesizing 2-(2-Bromoethoxy)-1,4-dimethylbenzene would likely involve the Williamson ether synthesis. This method would entail the reaction of 2,5-dimethylphenol (B165462) with 1,2-dibromoethane (B42909) in the presence of a base. While effective, this traditional route is often hampered by the need for harsh reaction conditions and the generation of salt byproducts. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic protocols.

Emerging "green" methodologies for aryl ether synthesis offer promising avenues. These include:

Catalytic Williamson Ether Synthesis (CWES): High-temperature catalytic processes that utilize weak alkylating agents could be adapted for the synthesis of the target molecule, significantly reducing salt waste and allowing for the use of less hazardous reagents.

Metal-Free Arylation: The use of diaryliodonium salts in aqueous media under mild, metal-free conditions presents an environmentally attractive alternative for forming the aryl ether bond.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Williamson ether syntheses, offering a more energy-efficient approach.

Phase-Transfer Catalysis (PTC): Employing phase-transfer catalysts can enhance the reaction rate and yield by facilitating the interaction between the aqueous and organic phases, often under milder conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Method Potential Advantages Potential Challenges
Traditional Williamson Ether Synthesis Well-established methodology Harsh conditions, salt waste
Catalytic Williamson Ether Synthesis Reduced waste, use of weaker alkylating agents High temperatures may be required
Metal-Free Arylation Environmentally benign (water solvent), mild conditions Reagent availability and cost
Microwave-Assisted Synthesis Rapid reaction times, improved yields Specialized equipment required

| Phase-Transfer Catalysis | Milder conditions, improved efficiency | Catalyst separation and recycling |

Exploration of Unconventional Reactivity Patterns and Catalytic Applications

The bifunctional nature of this compound—an aryl ether linkage and a terminal alkyl bromide—opens up a wide array of possibilities for exploring its reactivity and potential catalytic applications.

Future research could focus on several key areas:

C-O Bond Activation: Recent advances in catalysis have enabled the use of traditionally inert aryl ethers in cross-coupling reactions through the activation of the C(aryl)-O bond. Nickel-catalyzed reactions, in particular, have shown great promise in this area. Investigating the coupling of this compound with various nucleophiles via C-O bond cleavage would be a significant step forward.

Nucleophilic Substitution at the Bromoethyl Group: The primary bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This could be exploited to synthesize a library of derivatives with diverse properties.

Precursor to Crown Ethers: The structure of this compound makes it an ideal precursor for the synthesis of novel crown ethers. Cyclization reactions, either through self-condensation or reaction with other bis-electrophiles or bis-nucleophiles, could lead to new macrocyclic hosts with unique cation-binding properties. Such crown ethers could find applications as phase-transfer catalysts or in ion-selective sensors.

Phase-Transfer Catalyst Development: The molecule itself, or its simple derivatives, could be explored as phase-transfer catalysts. The lipophilic dimethylbenzene moiety combined with a polar side chain (after modification of the bromide) could facilitate the transfer of reagents between immiscible phases, accelerating reaction rates in heterogeneous systems.

Integration into Advanced Materials Science for Specific Property Tuning

The unique chemical architecture of this compound makes it a compelling candidate as a monomer or a functional additive in the development of advanced materials. The aromatic ether component is a common feature in high-performance polymers, imparting thermal stability and desirable mechanical properties.

Future research in this domain could explore:

Monomer for Novel Polymers: The bromoethoxy group can serve as a reactive handle for polymerization. For instance, it could be converted to a nucleophilic group (e.g., an alcohol or amine) and then copolymerized with suitable monomers to create new poly(aryl ether)s. These polymers could exhibit tailored thermal, mechanical, and dielectric properties.

Grafting onto Existing Polymers: The molecule could be grafted onto the backbone of existing polymers to modify their surface properties, solubility, or reactivity. This could be achieved by leveraging the reactivity of the bromoethoxy group.

Precursor for Functional Coatings and Films: Derivatives of this compound could be used to prepare functional coatings with specific properties, such as hydrophobicity, corrosion resistance, or flame retardancy.

Organic Electronic Materials: The dimethylbenzene core is an electron-rich aromatic system. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The potential applications in materials science are summarized in Table 2.

Table 2: Potential Applications of this compound in Materials Science

Application Area Rationale Potential Properties
High-Performance Polymers Aryl ether backbone High thermal stability, chemical resistance
Polymer Modification Reactive bromoethoxy group for grafting Modified surface energy, enhanced compatibility
Functional Coatings Versatile chemical scaffold Corrosion resistance, flame retardancy

| Organic Electronics | Electron-rich aromatic core | Tunable electronic and optical properties |

Theoretical Prediction and Experimental Validation of Novel Derivatives

Computational chemistry provides a powerful toolkit for guiding the synthesis of new molecules with desired properties, thereby saving significant time and resources in the laboratory. In silico design and property prediction will be instrumental in unlocking the full potential of this compound chemistry.

Future research should systematically employ theoretical methods, such as Density Functional Theory (DFT), to:

Predict Reactivity: Calculate reaction energy barriers and transition state geometries to predict the feasibility of novel synthetic transformations and to understand unconventional reactivity patterns.

Elucidate Electronic Properties: Model the electronic structure of the parent molecule and its derivatives to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Design Novel Derivatives: Computationally screen a virtual library of derivatives of this compound with various functional groups to identify candidates with optimized properties for specific applications, such as enhanced catalytic activity or improved material performance.

The theoretical predictions would then be followed by targeted experimental synthesis and characterization to validate the computational models. This synergistic approach of theoretical prediction and experimental validation will accelerate the discovery of novel derivatives with tailored functionalities.

Q & A

Q. What mechanistic insights exist for radical-polar crossover reactions involving this compound?

  • Photoredox catalysis enables radical fluorination of bromoethoxy derivatives. For example, 2-((4-fluoro-4-methylpentyl)oxy)-1,4-dimethylbenzene ([18^{18}F]30) was synthesized via radical-polar crossover, with HPLC validation (e.g., co-injection with non-radioactive analogs) . The bromoethoxy group acts as a leaving group, facilitating nucleophilic displacement under radical conditions .

Q. How does this compound interact in binary mixtures with other substituted benzenes, and what are the implications for environmental toxicity?

  • Joint toxicity studies of substituted benzenes (e.g., methylbenzene, nitrobenzene) reveal synergistic or antagonistic effects depending on substituent positions. For example, methylbenzene + 1,4-dimethylbenzene mixtures show synergism (M = 0.600), while nitrobenzene + 1,3-dimethylbenzene exhibit partial additive effects (M = 1.660) . The bromoethoxy group’s electron-withdrawing nature may alter mixture toxicity via polar interactions .

Q. What role does this compound play in supramolecular chemistry, particularly in pillararene synthesis?

  • The compound serves as a monomer in co-cyclization reactions with 1,4-dimethoxybenzene to form pillar[5]arenes. These macrocycles exhibit host-guest binding properties, with the bromoethoxy group influencing cavity size and selectivity. Separation via silica gel chromatography (dichloromethane/hexane) yields eight constitutional isomers, confirmed by TLC and NMR .

Methodological Considerations

Q. What analytical techniques are essential for characterizing thermodynamic properties of bromoethoxy-substituted benzenes?

  • Ideal gas thermodynamic properties (e.g., enthalpy, entropy) can be calculated using quantum mechanical methods and validated against experimental data. For 1,4-dimethylbenzene, free rotation of methyl groups was inferred from deviations between calculated and observed thermodynamic values . Differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) are also used for phase behavior analysis .

Q. How can researchers address contradictions in toxicity data for brominated aromatic compounds?

  • Discrepancies arise from differences in evaluation methods (e.g., TU vs. AI for mixture toxicity) . A tiered approach is recommended:
  • Step 1 : Use in vitro assays (e.g., luminescent bacteria) for preliminary screening.
  • Step 2 : Apply concentration addition models (TU = 1 ± 0.2) to identify synergism/antagonism .
  • Step 3 : Computational QSAR models can predict toxicity based on substituent electronic profiles .

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